molecular formula C₄H₇ClO B042035 Ethene, 1-chloro-2-ethoxy- CAS No. 928-56-3

Ethene, 1-chloro-2-ethoxy-

Cat. No.: B042035
CAS No.: 928-56-3
M. Wt: 106.55 g/mol
InChI Key: OFCHIOZFUUTWEM-ARJAWSKDSA-N
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Description

Ethene, 1-chloro-2-ethoxy- is an organic compound with the molecular formula C₄H₇ClO It is a chlorinated ether, characterized by the presence of both an ethoxy group and a chloro group attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethene, 1-chloro-2-ethoxy- can be synthesized through the reaction of ethene with chloroethanol in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of Ethene, 1-chloro-2-ethoxy- involves the chlorination of ethene followed by the reaction with ethanol. This process is carried out in large reactors with precise control over reaction parameters to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethene, 1-chloro-2-ethoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of ethene, 1-hydroxy-2-ethoxy-.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloro group can yield ethene, 2-ethoxy-.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Major Products

    Substitution: Ethene, 1-hydroxy-2-ethoxy-.

    Oxidation: Ethene, 1-chloro-2-ethoxy- aldehyde or carboxylic acid.

    Reduction: Ethene, 2-ethoxy-.

Scientific Research Applications

Ethene, 1-chloro-2-ethoxy- has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Catalysis: The compound is used in catalytic processes to facilitate specific chemical reactions.

    Material Science: It is employed in the development of new materials with unique properties.

    Biological Studies: Researchers use it to study the effects of chlorinated ethers on biological systems.

Mechanism of Action

The mechanism of action of Ethene, 1-chloro-2-ethoxy- involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its effects on various pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethene, 1-chloro-2-methoxy-: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethene, 1-bromo-2-ethoxy-: Similar structure but with a bromo group instead of a chloro group.

    Ethene, 1-chloro-2-propoxy-: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

Ethene, 1-chloro-2-ethoxy- is unique due to the combination of its chloro and ethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Biological Activity

Ethene, 1-chloro-2-ethoxy- (C4H7ClO), is an organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and relevant case studies.

Ethene, 1-chloro-2-ethoxy- is characterized by the following properties:

PropertyValue
Molecular FormulaC4H7ClO
Molecular Weight106.551 g/mol
IUPAC NameEthene, 1-chloro-2-ethoxy-
CAS Number624-70-4

Biological Activity Overview

Research indicates that Ethene, 1-chloro-2-ethoxy- exhibits various biological activities, particularly in relation to cytotoxicity and enzyme inhibition.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of several chlorinated ethylene derivatives, including Ethene, 1-chloro-2-ethoxy-, against various cancer cell lines. The results indicated moderate cytotoxicity against liver (WRL-68) and colon (Caco2) cancer cell lines, with an IC50 value of approximately 86 μM for one of the related compounds .

The compound's biological activity appears to be linked to its ability to interact with specific cellular targets:

  • Aromatase Inhibition : Ethene derivatives have shown potential as inhibitors of aromatase, an enzyme critical in estrogen biosynthesis. This suggests a role in hormone-dependent cancers .
  • Enzyme Inhibition : Ethene, 1-chloro-2-ethoxy-, may inhibit acetylcholinesterase (AChE) activity, which is significant in neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that compounds with similar structures exhibit varying degrees of AChE inhibition .

Study on Chloroethyl Compounds

In a comparative analysis of chloroethyl compounds, including Ethene, 1-chloro-2-ethoxy-, researchers found that these compounds exhibited differential toxicity profiles based on their structural modifications. The study highlighted the importance of substituents in modulating biological activity and toxicity levels .

Toxicological Assessment

Toxicological assessments on rats revealed that Ethene, 1-chloro-2-ethoxy-, when administered at varying doses (5 mg/kg and 50 mg/kg), was rapidly metabolized and excreted primarily through urine. This rapid elimination suggests a low accumulation potential in tissues, which could be beneficial for its therapeutic applications .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of Ethene, 1-chloro-2-ethoxy-:

Study FocusFindings
CytotoxicityModerate activity against WRL-68 and Caco2 cell lines
Enzyme InhibitionPotential AChE inhibitor; IC50 values vary by structure
Toxicological ProfileRapid metabolism and excretion; low tissue accumulation

Properties

IUPAC Name

(Z)-1-chloro-2-ethoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCHIOZFUUTWEM-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-56-3
Record name Ethene, 1-chloro-2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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